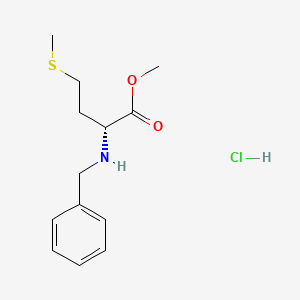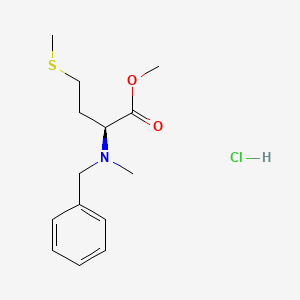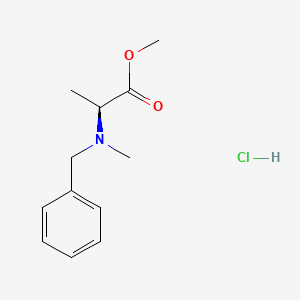
(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid: is a complex organic compound that features a combination of amino, fluorenylmethoxycarbonyl (Fmoc), and thiophene groups. This compound is often used in peptide synthesis due to its protective Fmoc group, which is commonly employed in solid-phase peptide synthesis (SPPS).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene derivatives and fluorenylmethanol.
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Coupling Reactions: The protected amino acid is then coupled with the thiophene derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing automated systems for monitoring and control.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc group, typically using piperidine in SPPS.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amino acids.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis, allowing for the sequential addition of amino acids.
Biology
In biological research, this compound can be used to synthesize peptides that are then studied for their biological activity. These peptides can be used in various assays to understand protein interactions, enzyme activity, and receptor binding.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development. These peptides can act as therapeutic agents or as tools to study disease mechanisms.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for therapeutic use. It is also used in the development of diagnostic tools and in the production of peptide-based materials.
Wirkmechanismus
The mechanism of action of peptides synthesized using (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid depends on the specific peptide sequence. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The Fmoc group is removed during the synthesis process, allowing the amino group to participate in peptide bond formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-3-Amino-2-(tert-butoxycarbonyl)-4-thiophen-3-ylbutanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-3-Amino-2-(benzyloxycarbonyl)-4-thiophen-3-ylbutanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The uniqueness of (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid lies in its Fmoc protecting group, which is widely used in SPPS due to its stability and ease of removal under mild conditions. This makes it particularly useful for synthesizing complex peptides without damaging sensitive amino acid residues.
Eigenschaften
CAS-Nummer |
270263-01-9 |
|---|---|
Molekularformel |
C23H21NO4S |
Molekulargewicht |
407.48 |
IUPAC-Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m0/s1 |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |
Synonyme |
Fmoc-L-β-HomoAla(3-thienyl)-OH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B613244.png)

